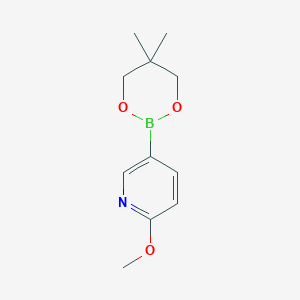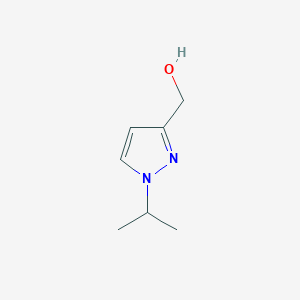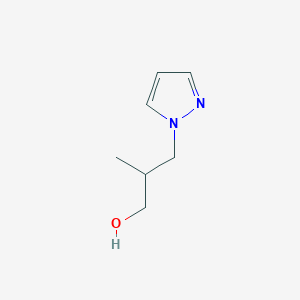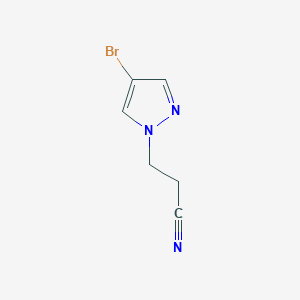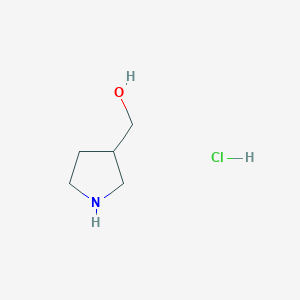
Pyrrolidin-3-ylmethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It is also known by other names such as DL-BETA-PROLINOL HCL, 3-Hydroxymethylpyrrolidine hydrochloride, and others . The molecular weight of this compound is 137.61 g/mol .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-3-ylmethanol hydrochloride is characterized by a five-membered pyrrolidine ring . The InChI code for this compound isInChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H . The Canonical SMILES representation is C1CNCC1CO.Cl . Physical And Chemical Properties Analysis
Pyrrolidin-3-ylmethanol hydrochloride has a molecular weight of 137.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 137.0607417 g/mol . The topological polar surface area is 32.3 Ų .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Synthetic Utility in Heterocyclic Compounds
Pyrrolidines are vital heterocyclic organic compounds with a broad range of applications in medicine and industry, such as in dyes and agrochemical substances. The study highlights the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the polar nature of the reaction and its feasibility under mild conditions, offering insights into similar protocols for analogous reactions with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Role in High-Spin Manganese Clusters Formation
Pyrrolidin-3-ylmethanol hydrochloride derivatives, as part of ligands like pyridin-2-ylmethanols, have been used in the formation of high-spin manganese clusters. This study showcased the creation of novel clusters through a "merged-chelating" approach, leading to both a MnIII dimer and a 2-D honeycomb network based on a star-shaped MnIIMnIII3 tetramer (Bai et al., 2018).
Extraction and Separation of Lanthanides and Actinides
Pyrrolidin-3-ylmethanol hydrochloride-based ligands have been pivotal in the selective separation of actinides over lanthanides in highly acidic solutions. The study demonstrated that different N-heterocyclic cores in the ligands significantly influence the complexation and extraction behaviors, providing insights into designing more efficient ligands for trivalent actinide separation (Meng et al., 2021).
Coordination Chemistry and Crystal Structures
Pyrrolidin-3-ylmethanol hydrochloride-based ligands have been used to synthesize complexes with metals such as palladium and mercury. The study explored the coordination chemistry of these complexes and determined their crystal structures, indicating the robust ligating strength of the pyrrolidine N and providing insights into the bonding nature and structural details (Singh et al., 2003).
Organic Chemistry and Catalysis
- Asymmetric Epoxidation Catalyst: The compound bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol has shown to be an effective catalyst for the asymmetric epoxidation of α,β-enones. The study highlighted the influence of stereoelectronic substitution on the catalyst's efficiency, offering a methodology applicable to a broader range of substrates with good control over asymmetric induction (Lattanzi, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPXNVYBCMWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630357 |
Source


|
| Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-ylmethanol hydrochloride | |
CAS RN |
644971-22-2 |
Source


|
| Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

